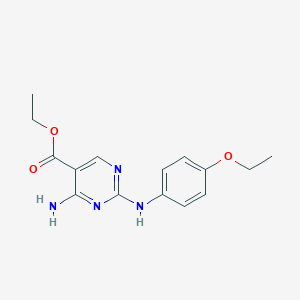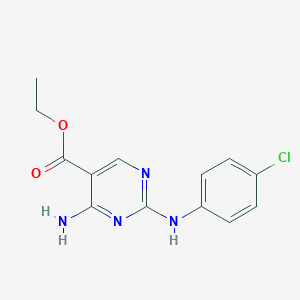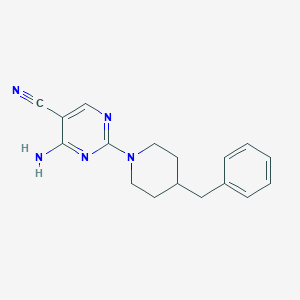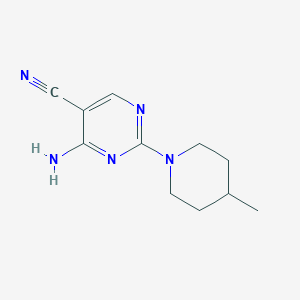![molecular formula C16H11BrN4OS B276451 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B276451.png)
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BPTT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. BPTT is a heterocyclic compound that contains a triazole and thiadiazole ring system, which makes it an attractive scaffold for developing new drugs.
Aplicaciones Científicas De Investigación
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit potent anticancer, antimicrobial, and antiviral activities. In drug discovery, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a scaffold for developing new drugs that target various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In material science, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for constructing novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells, bacteria, and viruses. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to inhibit the activity of topoisomerase II, a key enzyme involved in DNA replication and transcription, which leads to the accumulation of DNA damage and cell death. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been reported to inhibit the activity of protein kinase C, an enzyme that plays a critical role in cell signaling and proliferation, which leads to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune function. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase, which prevents the cells from dividing and proliferating. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to modulate immune function by enhancing the production of cytokines and chemokines, which are essential for the activation and recruitment of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high potency, broad-spectrum activity, and low toxicity. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to exhibit potent activity against various cancer cell lines, bacteria, and viruses, which makes it an attractive candidate for developing new drugs. 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have low toxicity in animal models, which makes it a safer alternative to other chemotherapeutic agents. However, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations for lab experiments, including its poor solubility in water and its instability under certain conditions. These limitations can be overcome by using different formulations and optimizing the reaction conditions.
Direcciones Futuras
There are several future directions for the research on 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including the development of new derivatives with improved activity and selectivity, the elucidation of the mechanism of action, and the evaluation of the pharmacokinetic and pharmacodynamic properties of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The development of new derivatives with improved activity and selectivity can be achieved by modifying the chemical structure of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and optimizing the reaction conditions. The elucidation of the mechanism of action can be achieved by using various biochemical and biophysical techniques, including X-ray crystallography and NMR spectroscopy. The evaluation of the pharmacokinetic and pharmacodynamic properties of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved by using animal models and clinical trials.
Métodos De Síntesis
The synthesis of 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process that involves the condensation of 2-bromobenzaldehyde with 3-methoxybenzohydrazide to form the corresponding hydrazone. The hydrazone is then cyclized with thiocarbohydrazide in the presence of a catalytic amount of glacial acetic acid to give the desired product, 6-(2-Bromophenyl)-3-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The yield of the synthesis can be improved by using different reaction conditions and optimizing the reaction parameters.
Propiedades
Fórmula molecular |
C16H11BrN4OS |
|---|---|
Peso molecular |
387.3 g/mol |
Nombre IUPAC |
6-(2-bromophenyl)-3-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H11BrN4OS/c1-22-11-6-4-5-10(9-11)14-18-19-16-21(14)20-15(23-16)12-7-2-3-8-13(12)17/h2-9H,1H3 |
Clave InChI |
ZTPUCSQQDWCXIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
SMILES canónico |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-amino-3-methyl-1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carbonitrile](/img/structure/B276377.png)
![ethyl 4-chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276381.png)
![Ethyl 4-amino-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-5-pyrimidinecarboxylate](/img/structure/B276383.png)
![Ethyl 4-amino-2-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-5-pyrimidinecarboxylate](/img/structure/B276384.png)
![2-{[4-(Methylamino)-5-(2-thienyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetamide](/img/structure/B276388.png)
![N-benzyl-N'-[({5-[(4-fluoroanilino)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]urea](/img/structure/B276389.png)
![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B276391.png)